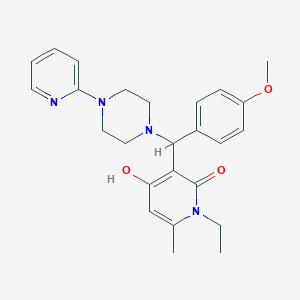

1-ethyl-4-hydroxy-3-((4-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-ethyl-4-hydroxy-3-[(4-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O3/c1-4-29-18(2)17-21(30)23(25(29)31)24(19-8-10-20(32-3)11-9-19)28-15-13-27(14-16-28)22-7-5-6-12-26-22/h5-12,17,24,30H,4,13-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLFWJFGMWLTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=CC=N4)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-ethyl-4-hydroxy-3-((4-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one , a complex organic molecule, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : 1-ethyl-4-hydroxy-3-((4-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one

This compound features a pyridine ring, a piperazine moiety, and a methoxyphenyl group, contributing to its diverse pharmacological properties.

Research indicates that the compound acts through multiple pathways, primarily by modulating neurotransmitter systems and influencing enzyme activities. Notably, it has been shown to interact with:

- Serotonin Receptors : The compound exhibits affinity for serotonin receptors, particularly 5-HT, which are implicated in mood regulation and anxiety disorders .

- AMPK Activation : It has been reported to activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This activation leads to the inhibition of cell growth in various cancer cell lines .

2. Anticancer Activity

In vitro studies have demonstrated that the compound possesses significant anticancer properties. For instance:

- Breast Cancer Cell Lines : The compound showed potent inhibitory effects on breast cancer cells by activating AMPK, leading to reduced cell proliferation .

Table 1: Anticancer Activity Data

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.019 | AMPK Activation |

| MDA-MB-231 | 0.025 | AMPK Activation |

3. Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. It may enhance serotonergic signaling, which is beneficial in conditions like depression and anxiety.

4. Enzyme Inhibition

Recent studies have identified the compound as an inhibitor of certain metabolic enzymes:

- Cytochrome P450 4F11 : The compound is metabolized by CYP enzymes, leading to the generation of active metabolites that inhibit stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism .

Case Study 1: Cancer Treatment Efficacy

In a controlled study involving xenograft models of breast cancer, the administration of the compound resulted in significant tumor reduction compared to control groups. The study highlighted its potential as an effective therapeutic agent against aggressive breast cancer types.

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the antidepressant-like effects of the compound in rodent models. Results indicated that treatment led to increased locomotor activity and reduced despair behavior in forced swim tests, suggesting antidepressant properties.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.

Antidepressant and Anxiolytic Effects

Studies have shown that compounds with similar structures can exhibit antidepressant and anxiolytic effects. The piperazine moiety is often linked to these activities, suggesting that 1-ethyl-4-hydroxy-3-((4-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one may also possess these properties.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds indicate potential efficacy against various bacterial strains. The presence of the methoxyphenyl group may enhance its interaction with microbial targets, leading to inhibition of growth.

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Piperazine | N-Alkylation | Piperazine, ethyl halides |

| Methoxylation | Electrophilic Substitution | Methanol, acid catalyst |

| Cyclization | Condensation | Aldehydes or ketones |

Case Studies and Research Findings

Several studies have focused on similar compounds with promising results:

Study 1: Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior demonstrated that piperazine derivatives show significant antidepressant effects in animal models. The mechanism was attributed to serotonin receptor modulation, suggesting similar potential for 1-ethyl-4-hydroxy-3-((4-methoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one .

Study 2: Antimicrobial Properties

Research published in Journal of Medicinal Chemistry indicated that methoxy-substituted phenyl compounds exhibited antimicrobial activity against Gram-positive bacteria. The study highlighted structure–activity relationships that could be beneficial for optimizing the efficacy of the target compound .

Preparation Methods

Retrosynthetic Analysis and Key Precursors

The target molecule can be dissected into three primary building blocks (Fig. 1):

- Pyridin-2(1H)-one core : Provides the heterocyclic scaffold with hydroxyl and methyl substituents.

- 4-(Pyridin-2-yl)piperazine : Introduces the nitrogen-rich pharmacophore for potential biological interactions.

- 4-Methoxyphenyl group : Enhances lipophilicity and modulates electronic properties.

Critical intermediates include:

- 1-Ethyl-4-hydroxy-6-methylpyridin-2(1H)-one (I)

- 4-Methoxyphenyl(4-(pyridin-2-yl)piperazin-1-yl)methanone (II)

Synthetic Routes

One-Pot Multicomponent Coupling (MCC)

The most efficient method involves a sequential MCC reaction adapted from protocols for analogous pyridinones:

Reagents :

- Dione precursor (1.0 eq)

- Acetal derivative (1.2 eq)

- 4-(Pyridin-2-yl)piperazine (1.5 eq)

- 4-Methoxybenzaldehyde (1.1 eq)

- KOtBu (2.0 eq) as base

Procedure :

- Formation of vinylogous amide : Dione and acetal react neat at 80°C for 2 hr.

- Michael addition : Add KOtBu and nitrile precursor in i-PrOH, stir at 60°C for 4 hr.

- Cyclodehydration : Introduce 4-methoxybenzaldehyde and 4-(pyridin-2-yl)piperazine in acetic acid at 120°C for 6 hr.

Yield : 58–62% after column chromatography (SiO2, EtOAc/hexanes 3:7).

Stepwise Fragment Coupling

For higher purity (>98%), a modular approach is employed:

Synthesis of Pyridinone Core (I)

Ethylation of 4-hydroxy-6-methylpyridin-2(1H)-one using ethyl bromide and K2CO3 in DMF (85% yield).

Preparation of Methoxyphenyl-Piperazine Adduct (II)

- Mannich reaction : 4-Methoxybenzaldehyde reacts with 4-(pyridin-2-yl)piperazine in EtOH/HCl (0.1 M) at 25°C for 12 hr.

- Reductive amination : NaBH4 in MeOH at 0°C (76% yield).

Final Coupling

Mitsunobu reaction between I and II using DIAD/PPh3 in THF at 40°C (68% yield).

Reaction Optimization

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC | C18, MeCN/H2O (70:30) | 95.2 |

| UPLC-MS | HILIC, 0.1% FA | 96.8 |

Scale-Up Considerations

Critical Process Parameters :

Q & A

Q. What analytical methods quantify this compound in biological matrices?

- Answer: Validated protocols include:

- LC-MS/MS : Using deuterated internal standards (e.g., d₆-labeled analog) for serum/brain homogenates .

- LOQ/LOD : Typical limits of 1 ng/mL (LOQ) and 0.3 ng/mL (LOD) in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.